molecular formula C5H9BrO B3258693 1-(Bromomethyl)cyclobutan-1-ol CAS No. 30800-70-5

1-(Bromomethyl)cyclobutan-1-ol

Cat. No.: B3258693
CAS No.: 30800-70-5
M. Wt: 165.03 g/mol
InChI Key: SVGOIPSCCKVQBW-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 . The compound is in liquid form .


Synthesis Analysis

The synthesis of cyclobutanes, which includes compounds like “this compound”, can be achieved through various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . There are also methods involving the use of N,O-acetals derived from α,β-unsaturated β-aryl substituted aldehydes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9BrO/c6-4-5(7)2-1-3-5/h7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Cyclobutanes, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [2 + 2] cycloadditions with terminal alkenes . They can also undergo palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Structural Diversity and Bioactivities

Cyclobutane-containing compounds, derived from [2+2]-cycloaddition reactions, exhibit a wide array of structural diversities and biological activities. The distinctive cyclobutane core, found in natural products, has been linked to various bioactivities and is a subject of biomimetic syntheses. Studies have highlighted their significance in developing pharmaceuticals and understanding molecular interactions within biological systems (Yang et al., 2022). These cyclobutane derivatives are promising for drug discovery due to their complex structures and potent biological activities.

Antimicrobial and Antitumor Activities

Cyclobutane-containing alkaloids have been identified with antimicrobial, antibacterial, and antitumor activities. Research has delved into novel natural cyclobutane-containing alkaloids from terrestrial and marine species, showcasing their potential in developing new therapeutic agents. The structural, synthetic, and biological aspects of these compounds underline their role as leads for drug discovery, highlighting the importance of cyclobutane cores in medicinal chemistry (Sergeiko et al., 2008).

Ethylene Action Inhibition in Agriculture

In the agricultural sector, compounds such as 1-methylcyclopropene (1-MCP) have shown effectiveness in inhibiting ethylene perception, thereby extending the shelf life and maintaining the quality of fruits and vegetables. This application is crucial in reducing postharvest losses and improving food security. The research surrounding 1-MCP and its effects on ethylene-sensitive crops offers insights into the broader utility of cyclobutane derivatives in agriculture and postharvest technology (Watkins, 2006).

Cyclodextrin Complexation for Drug Delivery

Cyclodextrins, though not directly cyclobutane derivatives, demonstrate the potential of cyclic compounds in enhancing drug delivery. Their ability to form inclusion complexes with various drugs improves solubility, stability, and bioavailability. This is particularly relevant for pharmaceutical formulations, where the controlled release and targeted delivery of drugs are critical. Research in this area underscores the versatility of cyclic compounds in biomedical applications, offering pathways to more effective and efficient drug delivery systems (Valle, 2004).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . These indicate that it is a highly flammable liquid and vapor, can cause skin irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(bromomethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-5(7)2-1-3-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGOIPSCCKVQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30800-70-5
Record name 1-(bromomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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